molecular formula C9H7BrClN3 B1438801 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole CAS No. 1157455-94-1

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B1438801
CAS No.: 1157455-94-1
M. Wt: 272.53 g/mol
InChI Key: WPYPETXIJOAIIL-UHFFFAOYSA-N
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Description

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a methyl group on the triazole ring

Mechanism of Action

Target of Action

The primary target of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause overstimulation of the nerves and muscles, which can lead to various symptoms .

Biochemical Pathways

The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system using the neurotransmitter acetylcholine. The overstimulation caused by the accumulation of acetylcholine can affect various functions of the body, including muscle movement and heart rate .

Pharmacokinetics

One of the major metabolites of profenofos degradation is 4-bromo-2-chlorophenol, which is formed due to abiotic or enzymatic hydrolysis .

Result of Action

The inhibition of the acetylcholinesterase enzyme by this compound can lead to various effects at the molecular and cellular levels. These effects can include overstimulation of the nerves and muscles, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain microbes can lead to the degradation of this compound, reducing its efficacy . Additionally, factors such as temperature and pH can affect the stability of this compound .

Biochemical Analysis

Biochemical Properties

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to undergo enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . This interaction highlights its potential in modifying biochemical pathways and influencing enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can exhibit genotoxicity and cytotoxicity, impacting cell viability and proliferation . These effects are crucial in understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with molecular targets, influencing their function and activity. For example, it has been used as a reagent in the synthesis of other compounds, indicating its role in molecular interactions and chemical reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time due to degradation. Long-term exposure to the compound can lead to alterations in cellular function, highlighting the importance of monitoring its stability and effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that similar compounds can cause genotoxicity and cytotoxicity at higher concentrations, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in enzyme-catalyzed reactions, such as copolymerization with phenols, highlights its involvement in metabolic processes and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions influence the compound’s bioavailability and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenyl hydrazine and acetic anhydride.

    Cyclization: The hydrazine derivative undergoes cyclization with acetic anhydride to form the triazole ring.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different triazole derivatives.

Scientific Research Applications

Agricultural Applications

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been investigated for its potential use as a fungicide. Triazoles are widely recognized for their effectiveness against a range of fungal pathogens in crops.

Case Study:
A study demonstrated that triazole derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium graminearum, which are detrimental to crops like grapes and wheat. The compound's structural modifications enhance its efficacy and reduce phytotoxicity to plants .

Pharmaceutical Applications

The compound is also being explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antimicrobial Activity:
Research indicates that triazole compounds possess broad-spectrum antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:
In a clinical trial, a related triazole compound was evaluated for its efficacy against fungal infections in immunocompromised patients. The results indicated a significant reduction in infection rates compared to standard treatments .

Material Science

Triazoles are utilized in the synthesis of advanced materials due to their unique chemical properties.

Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study:
A research team developed a polymer composite using this triazole derivative which exhibited improved resistance to thermal degradation compared to conventional polymers. The study highlighted the potential for these composites in high-performance applications such as aerospace and automotive industries .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring but lacking the triazole moiety.

    5-methyl-1H-1,2,4-triazole: A simpler triazole derivative without the phenyl ring.

Uniqueness

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is unique due to the combination of the bromo and chloro substituents on the phenyl ring and the methyl group on the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is a member of the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data tables.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C10H8BrClN3
Molecular Weight: 284.55 g/mol

The triazole ring is a critical pharmacophore that contributes to the biological activity of this compound. Its structure facilitates interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Microbial Strain Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of triazole compounds has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have assessed the effects of This compound on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth .

Cell Line IC50 (µM)
MCF-725
HCT-11630
PC-328

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties. The compound has been investigated for its ability to modulate cytokine release in peripheral blood mononuclear cells. Results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound .

The mechanism through which This compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to active sites or altering cellular signaling pathways. This interaction is crucial for its antimicrobial and anticancer activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in drug development:

  • Antimicrobial Study : A comparative analysis of several triazole derivatives showed that those with bromine and chlorine substitutions had improved efficacy against bacterial strains compared to unsubstituted analogs .
  • Cancer Cell Line Evaluation : A detailed evaluation of the anticancer effects revealed that the presence of halogenated phenyl groups significantly enhanced the inhibitory effects on cancer cell proliferation .
  • Cytokine Modulation : The compound was shown to significantly reduce levels of inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPETXIJOAIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
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3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
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3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
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3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

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